molecular formula C16H21N3O3S B266315 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Numéro de catalogue B266315
Poids moléculaire: 335.4 g/mol
Clé InChI: SWGPOLJRYSDVMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide, also known as DM-235, is a novel compound that has shown potential in scientific research applications. This compound belongs to the class of thiadiazole derivatives and has been synthesized through a multi-step process.

Mécanisme D'action

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it binds to a site on the receptor that is distinct from the binding site of the neurotransmitter acetylcholine. This binding enhances the activity of the receptor, leading to increased release of acetylcholine in the brain. This mechanism of action is different from that of other cognitive enhancers such as acetylcholinesterase inhibitors.
Biochemical and Physiological Effects:
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has been found to enhance cognitive function in animal models and in human clinical trials. It has been shown to improve working memory, attention, and executive function. N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has been found to have anti-inflammatory effects in peripheral tissues.

Avantages Et Limitations Des Expériences En Laboratoire

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has several advantages for lab experiments. It is a highly selective compound that targets the α7 nicotinic acetylcholine receptor, which reduces the risk of off-target effects. It has also been found to have a good safety profile in animal models and in human clinical trials. However, one limitation of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide research. One area of interest is the potential use of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide. Additionally, there is potential for the development of more potent and selective compounds based on the structure of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide.

Méthodes De Synthèse

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-ethylbutanoyl chloride to form N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide. The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has also been shown to enhance the release of acetylcholine in the brain, which further enhances cognitive function.

Propriétés

Nom du produit

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Formule moléculaire

C16H21N3O3S

Poids moléculaire

335.4 g/mol

Nom IUPAC

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C16H21N3O3S/c1-5-10(6-2)14(20)17-16-19-18-15(23-16)11-7-8-12(21-3)13(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20)

Clé InChI

SWGPOLJRYSDVMX-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)OC)OC

SMILES canonique

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.